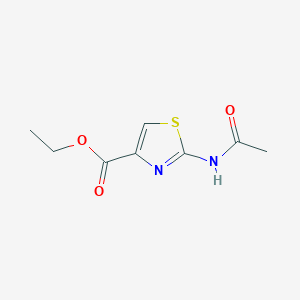

乙酸乙酯 2-(乙酰氨基)-1,3-噻唑-4-羧酸酯

货号 B2773442

CAS 编号:

92819-12-0

分子量: 214.24

InChI 键: RJJRNCMTKFEYCB-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

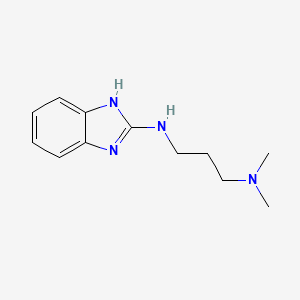

Ethyl 2-(acetylamino)-1,3-thiazole-4-carboxylate, also known as EATC, is a thiazole derivative that has been studied for its wide range of applications in scientific research. It has been used in various fields such as organic synthesis, biochemistry, and drug development. EATC is a versatile compound that has a variety of potential applications due to its unique chemical structure.

科学研究应用

吡啶和嘧啶衍生物的转化

- 一项研究详细介绍了通过与芳香胺相互作用,将 2-氨基-4-(2-乙氧基-2-氧代乙基)噻唑-5-羧酸乙酯转化为 5-取代的 2-氨基噻唑并[5,4-c]吡啶-7-羧酸酯,展示了合成具有潜在生物活性特性的吡啶衍生物的途径 (Albreht et al., 2009)。

苯并噻唑和嘧啶衍生物的合成

- 另一项研究工作促进了 1-氨基-3-(取代苯基)-2-氰基-3H-苯并[4,5]噻唑-[3,2-a]吡啶-4-羧酸乙酯衍生物的便捷合成。这些化合物通过 2-(苯并[d]噻唑-2-基)乙酸乙酯与各种芳基亚丙二腈衍生物的反应合成,展示了一种通用的方法,用于创建具有进一步化学修饰和研究潜力的噻唑和吡啶核心 (Mohamed, 2021)。

抗氧化剂和抗肿瘤评估

- 报道了从 2‐(2‐氰基‐乙酰氨基)‐4,5,6,7‐四氢苯并[b]噻吩‐3‐羧酸乙酯开始,合成、表征和评估新的噻唑烷和噻唑烷酮衍生物。这些化合物表现出有希望的抗氧化剂和抗肿瘤活性,突出了由 2-(乙酰氨基)-1,3-噻唑-4-羧酸乙酯合成的衍生物的潜在治疗应用 (Gouda & Abu‐Hashem, 2011)。

结构和光谱表征

- 对 2-氨基-4-叔丁基-1,3-噻唑-5-羧酸乙酯和相关化合物进行的研究通过 X 射线晶体学深入了解了它们的分子结构。这项研究有助于理解这些噻唑衍生物的结构基础,这对它们在药物设计和材料科学中的进一步应用至关重要 (Lynch & Mcclenaghan, 2004)。

属性

IUPAC Name |

ethyl 2-acetamido-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-3-13-7(12)6-4-14-8(10-6)9-5(2)11/h4H,3H2,1-2H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJRNCMTKFEYCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24826973 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Ethyl 2-(acetylamino)-1,3-thiazole-4-carboxylate | |

Synthesis routes and methods

Procedure details

To an ice-cold mixture of ethyl 2-amino-1,3-thiazole-4-carboxylate hydrobromide (80 g), pyridine (52.5 g) and dichloromethane (800 ml) was added acetyl chloride (27.3 g) dropwise at 0° C., and the mixture was stirred for 30 minutes at the same temperature. The reaction mixture was washed with water (500 ml), dried over sodium sulfate and concentrated in vacuo. The crystalline residue was collected and washed with ethyl acetate to give ethyl 2-(acetylamino)-1,3-thiazole-4-carboxylate (60 g).

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Quantity

80 g

Type

reactant

Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(Diethylamino)propyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2773364.png)

![6-Methyl-2-[(pyridin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2773366.png)

![(E)-N-((4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)phenyl)sulfonyl)acetamide](/img/structure/B2773367.png)

![[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2773370.png)

![N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide](/img/structure/B2773377.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2773380.png)

![11-[(Oxolan-2-yl)methyl]-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2773381.png)

![2-[(3,3-Dimethylcyclopentyl)amino]pyridine-3-carboxylic acid](/img/structure/B2773382.png)